molecular formula C12H21N2P B1597337 Bis(3-aminopropyl)phenylphosphine CAS No. 6775-01-5

Bis(3-aminopropyl)phenylphosphine

Cat. No. B1597337
CAS RN: 6775-01-5
M. Wt: 224.28 g/mol
InChI Key: OEHBMEXOPYWPKQ-UHFFFAOYSA-N
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Description

“Bis(3-aminopropyl)phenylphosphine” is a chemical compound with the molecular formula C12H21N2P . It is also known by other names such as “3,3’-phenylphosphinediyl bis propan-1-amine”, “3-3-aminopropyl phenyl phosphanyl propan-1-amine”, and "bis 3-aminopropyl phenyl phosphane" .


Chemical Reactions Analysis

“Bis(3-aminopropyl)phenylphosphine” has been used in the synthesis of water-dispersible polyurethanes . It has also been involved in reactions with some d6 metal complexes of molybdenum (0), tungsten (0), and platinum .


Physical And Chemical Properties Analysis

“Bis(3-aminopropyl)phenylphosphine” is a liquid with a density of 1.03 g/mL . It has a boiling point of 144°C at 1mmHg and 360.2±27.0 °C at 760 mmHg . The compound is air sensitive .

Scientific Research Applications

Coordination Chemistry

Bis(3-aminopropyl)phenylphosphine has shown significant utility in coordination chemistry. It has been used in reactions with d6 metal complexes of molybdenum(0), tungsten(0), and platinum(IV). This compound forms tridentate NNP complexes with these metals, offering insights into coordination modes and molecular structures. Such studies are crucial in understanding the bonding and reaction mechanisms in coordination chemistry (Beckett, Cassidy, & Duffin, 1991).

Polymer Science

In polymer science, bis(3-aminopropyl)phenylphosphine has been employed in the synthesis of aromatic polyamides. These polymers, created from the reaction of bis(3-aminopropyl)phenylphosphine with aromatic dicarboxylic acids, exhibit high thermal stability and solubility in various organic solvents. These properties make them suitable for applications in high-performance materials and engineering (Yamashita, Kakimoto, & Imai, 1993).

Polyimides with Fluorine and Phosphine Oxide

The compound has also been explored in the synthesis and characterization of novel polyimides containing fluorine and phosphine oxide moieties. These materials exhibit high glass transition temperatures, good thermal stability, low birefringence, and good adhesive properties, making them suitable for specialized industrial applications (Jeong, Kim, & Yoon, 2001).

Catalysis

Bis(3-aminopropyl)phenylphosphine has been used to synthesize various nickel and iron complexes with N,P,N-type ligands. These complexes have shown potential as catalysts in the oligomerization of ethylene, a significant process in the polymer industry. The study of such complexes contributes to the development of more efficient and environmentally friendly catalysts (Kermagoret, Tomicki, & Braunstein, 2008).

Safety And Hazards

“Bis(3-aminopropyl)phenylphosphine” is classified as a hazardous chemical. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

3-[3-aminopropyl(phenyl)phosphanyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N2P/c13-8-4-10-15(11-5-9-14)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHBMEXOPYWPKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCCN)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40218021
Record name Bis(3-aminopropyl)phenylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40218021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(3-aminopropyl)phenylphosphine

CAS RN

6775-01-5
Record name Bis(3-aminopropyl)phenylphosphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006775015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(3-aminopropyl)phenylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40218021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
MA Beckett, DP Cassidy, AJ Duffin - Inorganica chimica acta, 1991 - Elsevier
Bis(3-aminopropyl)phenylphosphine (bap) has been reacted with fac-[{PtMe 3 I} 4 ] in CHCl 3 solution to yield fac-[PtMe 3 (bap)]I which has the bap ligand tridentate NNP. Metathesis of …
Number of citations: 15 www.sciencedirect.com
MB Hursthouse, KMA Malik… - … Section C: Crystal …, 1995 - scripts.iucr.org
The Mo atom in the title complex,[Mo (C12H21N2P)-(CO) 4], has distorted octahedral coordination geom-etry with a bidentate chelating bap [bap= bis (3-aminopropyl) phenylphosphine…
Number of citations: 1 scripts.iucr.org
BA Arbuzov, GM Vinokurova, IA Aleksandrov - Bulletin of the Academy of …, 1962 - Springer
The addition of phenylphosphine to allylamine, allyl acetate, and 5-vinyl-2-picoline was carried out. 2. The addition of phenylphosphine to allyl derivatives proceeds readily under the …
Number of citations: 3 link.springer.com
LG SCANLON JR - 1981 - search.proquest.com
Planar Ni (II), Co (II), and PD (II) complexes have been prepared with trimethylene-bis {2-aminoethyl) phenylphosphine}(2, 3, 2-N (, 2) P (, 2)) and trimethylene-bis {(3-aminopropyl) …
Number of citations: 5 search.proquest.com
DJ Braden, R Cariou, JW Shabaker… - Applied Catalysis A …, 2019 - Elsevier
The screening, synthesis and testing of Ru complexes generated from commercially available ligands or ligands that can be synthesised in one step, is described. The catalysts were …
Number of citations: 9 www.sciencedirect.com
U Casellato, D Fregona, S Sitran, S Tamburini… - Inorganica chimica …, 1984 - Elsevier
… heptadentate compartmental ligands have been prepared by reaction of o-acetoacetylphenol or 3-formylsalycilic acid with diethylenetriamine or bis-3-aminopropyl-phenylphosphine. …
Number of citations: 22 www.sciencedirect.com
L Chen, G Chen, CF Leung, SM Yiu, CC Ko… - ACS …, 2015 - ACS Publications
A series of nickel(II) complexes bearing tetradentate macrocyclic N 4 , N 3 S, and N 3 P ligands were synthesized, and their photocatalytic activity toward proton reduction has been …
Number of citations: 74 pubs.acs.org
U Casellato, PA Vigato, S Tamburini, S Sitran… - Inorganica chimica …, 1984 - Elsevier
The crystal structures of the title complexes were determined by X-ray crystallography from single-crystal diffractometer data. Crystal data: UO 2 [o-UC 6 H 4 CHN(CH 2 ) 3 ] 2 C 6 H 5 …
Number of citations: 10 www.sciencedirect.com
VB Kulkarni - 1988 - search.proquest.com
Attempts to search for new chemicals for use in oxygen separation systems has led to synthesis, characterization and oxygen affinity studies for Mn (depe) $\sb2 $ X $\sb2 $(X= Br, NCS; …
Number of citations: 2 search.proquest.com
VB Kulkarni, R Govind - Industrial & engineering chemistry …, 1992 - ACS Publications
New chemicals that react with oxygen at atmospheric conditions have been synthesized, identified, and characterized. These compounds are Mn (depe) 2X2 (where X= anion, such as …
Number of citations: 4 pubs.acs.org

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